Apelin-13 tritrifluoroacetate
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Overview
Description
Apelin-13 tritrifluoroacetate is a synthetic peptide derived from the apelin family, which are endogenous ligands for the G protein-coupled receptor APJ. Apelin-13 is widely distributed in the central and peripheral nervous systems and plays a significant role in regulating cardiovascular function, fluid homeostasis, and insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apelin-13 tritrifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Apelin-13 tritrifluoroacetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Apelin-13 tritrifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Apelin-13 tritrifluoroacetate exerts its effects by binding to the APJ receptor, a G protein-coupled receptor. This binding activates various intracellular signaling pathways, including the AMPK/mTOR/ULK1 signaling pathway, which promotes autophagy and improves synaptic plasticity. Additionally, it regulates apoptosis, neuroinflammation, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Apelin-17: Another isoform of the apelin family with higher affinity for the APJ receptor.
Apelin-36: A longer isoform with different physiological effects.
[Pyr1]Apelin-13: A modified form with enhanced stability and potency
Uniqueness
Apelin-13 tritrifluoroacetate is unique due to its specific amino acid sequence and trifluoroacetate salt form, which confer distinct pharmacokinetic and pharmacodynamic properties. It has a high affinity for the APJ receptor and exhibits potent biological activity in various physiological processes .
Properties
Molecular Formula |
C75H114F9N23O22S |
---|---|
Molecular Weight |
1892.9 g/mol |
IUPAC Name |
2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-diamino-5-oxopentanoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C69H111N23O16S.3C2HF3O2/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40;3*3-2(4,5)1(6)7/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79);3*(H,6,7) |
InChI Key |
OIRYKVAVPJKHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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